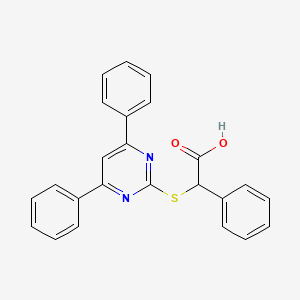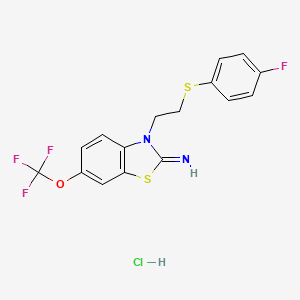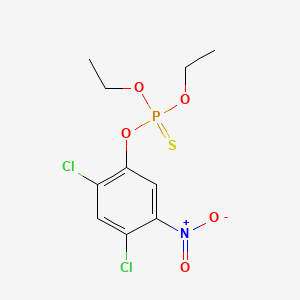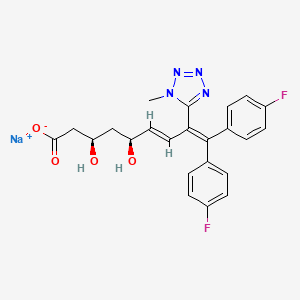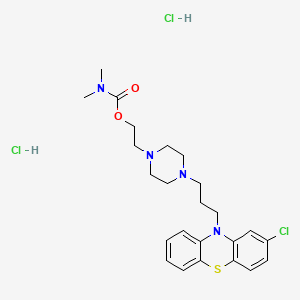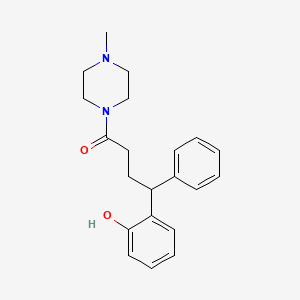
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a hydroxyphenyl and phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxyacetophenone, which is then subjected to a series of reactions including aldol condensation, reduction, and cyclization to form the final product. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to ensure the reaction proceeds with high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions include various substituted piperazines, hydroxyphenyl derivatives, and phenylbutyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and stabilizers
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers and have a similar hydroxyphenyl group.
Thiophene Derivatives: These compounds have a five-membered ring structure and are used in medicinal chemistry and material science.
1,2,4-Oxadiazoles: These heterocyclic compounds are used in pharmaceutical chemistry and have similar reactivity patterns
Uniqueness
1-(4-(2-Hydroxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine is unique due to its combination of a piperazine ring with hydroxyphenyl and phenylbutyl groups, which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not commonly observed in other similar compounds .
Properties
CAS No. |
129841-22-1 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C21H26N2O2/c1-22-13-15-23(16-14-22)21(25)12-11-18(17-7-3-2-4-8-17)19-9-5-6-10-20(19)24/h2-10,18,24H,11-16H2,1H3 |
InChI Key |
AOBOJTYXSCIGJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


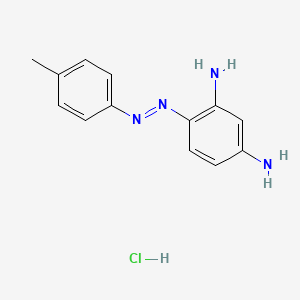
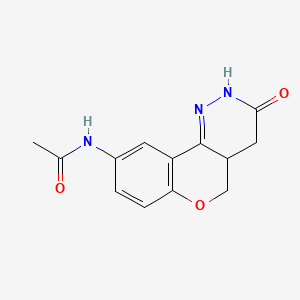
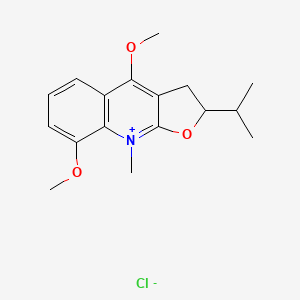

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
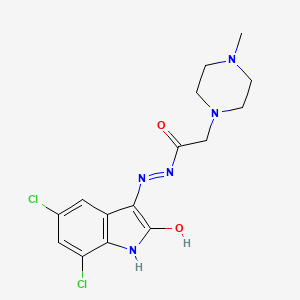
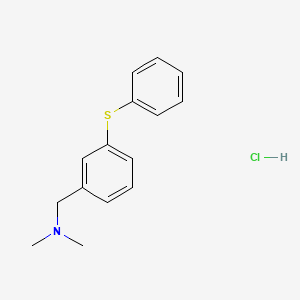
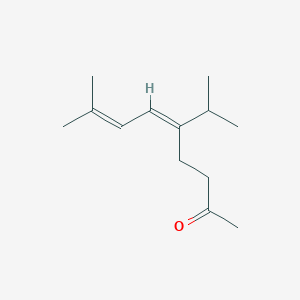
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
